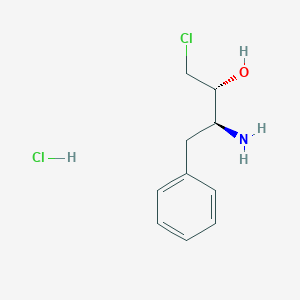
(2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry and functional groups make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride typically involves the stereoselective reduction of a precursor compound. One common method includes the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. The reaction conditions often involve low temperatures and specific solvents to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino or chloro groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-(Benzo[d]imidazolylpropyl)piperidin-3-ol derivatives: These compounds share similar stereochemistry and functional groups.
(2R,3S)-Nadolol Enantiomers: These compounds have similar chiral centers and are used in pharmaceutical applications.
Uniqueness
(2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride is unique due to its specific combination of amino, chloro, and phenyl groups, which confer distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H15Cl2NO |
|---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
(2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H14ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7,12H2;1H/t9-,10-;/m0./s1 |
InChI Key |
UUFFFFLPZDDWLI-IYPAPVHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H](CCl)O)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CCl)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


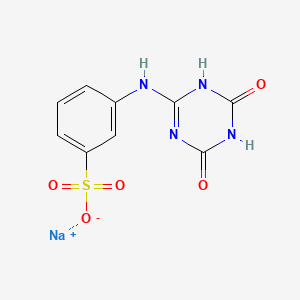
![6-Methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13134489.png)

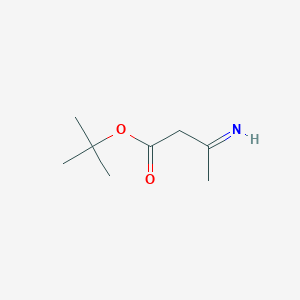
![1-[(Butan-2-yl)amino]-4-(butylamino)anthracene-9,10-dione](/img/structure/B13134505.png)
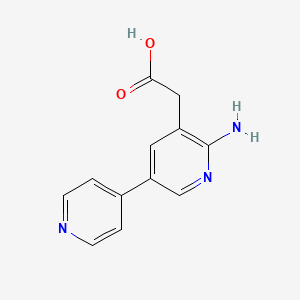
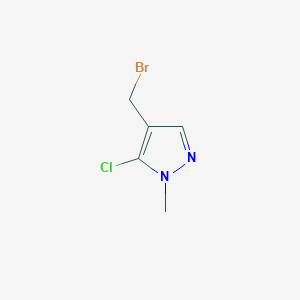
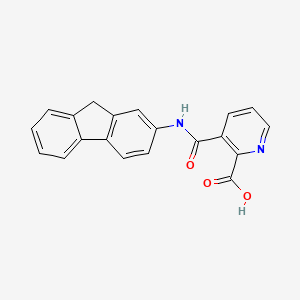
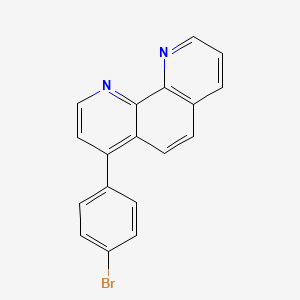
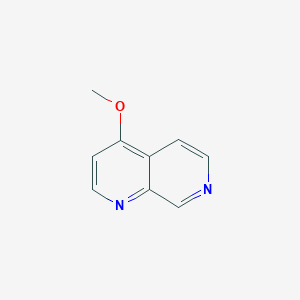
![(6-Chloro-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13134560.png)
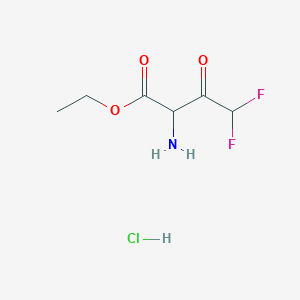
![9-Octadecenoicacid(9Z)-,phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)]ester,monoammoniumsalt,stereoisomer](/img/structure/B13134570.png)

